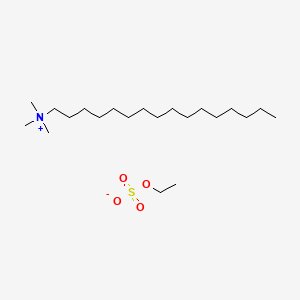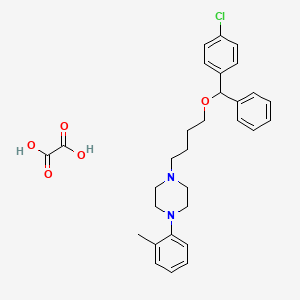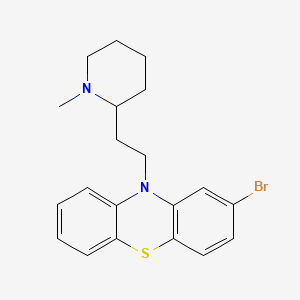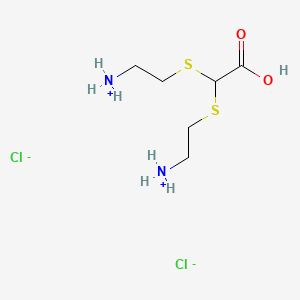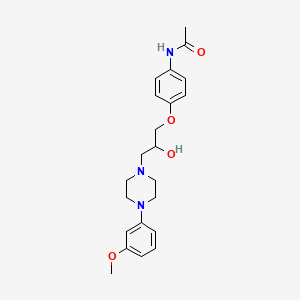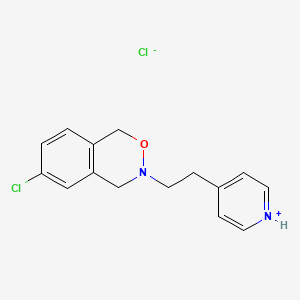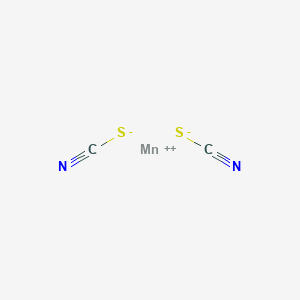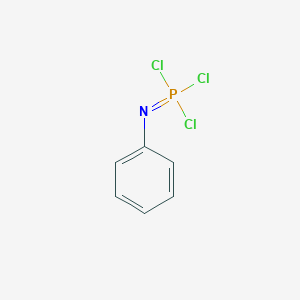
4-Anthracen-9-yloxyazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anthracen-9-yloxyazetidin-2-one is a compound that combines the structural features of anthracene and azetidinone. Anthracene is a tricyclic aromatic hydrocarbon known for its photophysical and photochemical properties, while azetidinone is a four-membered lactam ring that is often found in various biologically active molecules . The combination of these two moieties results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anthracen-9-yloxyazetidin-2-one typically involves the reaction of anthracene derivatives with azetidinone precursors. One common method is the cyclocondensation of anthracene-9-carbaldehyde with azetidinone under acidic conditions . This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-Anthracen-9-yloxyazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: Both the anthracene and azetidinone moieties can undergo substitution reactions with various nucleophiles and electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions
Major Products
The major products formed from these reactions include anthraquinone derivatives, azetidine derivatives, and various substituted anthracene and azetidinone compounds .
Wissenschaftliche Forschungsanwendungen
4-Anthracen-9-yloxyazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Medicine: Its derivatives are being investigated for their potential use in drug development, particularly in the treatment of bacterial infections and cancer
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Wirkmechanismus
The mechanism of action of 4-Anthracen-9-yloxyazetidin-2-one involves its interaction with various molecular targets:
DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions.
Pathways Involved: The compound affects pathways related to DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenylanthracene: Similar in structure but lacks the azetidinone ring.
9,10-Bis(phenylethynyl)anthracene: Contains additional phenylethynyl groups, enhancing its photophysical properties.
Uniqueness
4-Anthracen-9-yloxyazetidin-2-one is unique due to the combination of the anthracene and azetidinone moieties, which confer both photophysical properties and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
119005-16-2 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4-anthracen-9-yloxyazetidin-2-one |
InChI |
InChI=1S/C17H13NO2/c19-15-10-16(18-15)20-17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-9,16H,10H2,(H,18,19) |
InChI-Schlüssel |
QEXCLGQAIKFFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC1=O)OC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
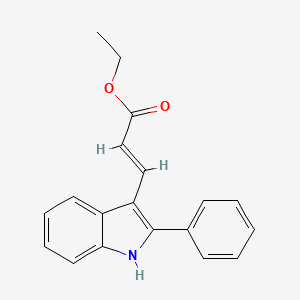
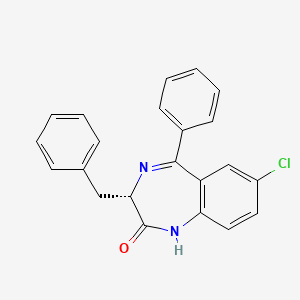
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
